molecular formula C8H9IO B8579314 2-(Iodomethyl)anisole

2-(Iodomethyl)anisole

Cat. No. B8579314
M. Wt: 248.06 g/mol
InChI Key: WUBIORLAMPVGFJ-UHFFFAOYSA-N
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Patent
US05663200

Procedure details

2 g of 2-methoxybenzyl chloride in 22 ml of abs. acetone are treated with 9.3 g of sodium iodide and the reaction mixture is stirred at RT overnight. It is then diluted with 250 ml of ether and the whole is washed with 10% sodium thiosulfate solution and saline. After drying over sodium sulfate, and removing the solvent, the title compound, which is subjected, without purification, to further processing, is obtained. TLC Rf (hexane:ethyl acetate=4:1)=0.46. 1H-NMR (200 MHz, CDCl3): 7.36-7.2 (m, 2H); 6.92-6.8 (m, 2H); 4.48 (s, 2H); 3.91 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl.CC(C)=O.[I-:15].[Na+].CCCCCC>CCOCC.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][I:15] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(CCl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
9.3 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the whole is washed with 10% sodium thiosulfate solution and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
the title compound, which is subjected, without purification, to further processing
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(CI)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.